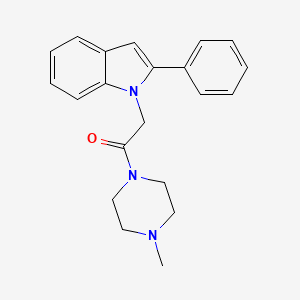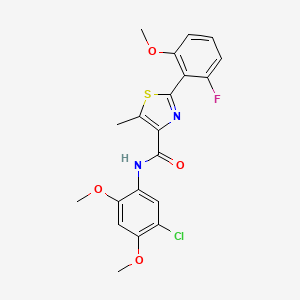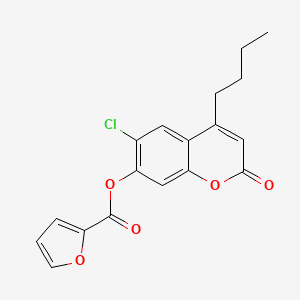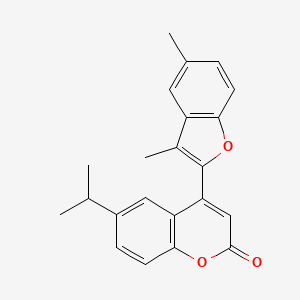
1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethanone Group: The indole derivative is then reacted with an appropriate acylating agent to introduce the ethanone group.
Introduction of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but with a different substitution pattern on the indole ring.
1-(4-methylpiperazin-1-yl)-2-(2-methyl-1H-indol-1-yl)ethanone: Similar structure with a methyl group on the indole ring.
1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethanone: Similar structure with a different position of the phenyl group on the indole ring.
Uniqueness
1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2-phenylindol-1-yl)ethanone |
InChI |
InChI=1S/C21H23N3O/c1-22-11-13-23(14-12-22)21(25)16-24-19-10-6-5-9-18(19)15-20(24)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
VPADTHHLOZUHRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11151477.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate](/img/structure/B11151479.png)
![3-propoxy-6H-benzo[c]chromen-6-one](/img/structure/B11151485.png)
![7-butoxy-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11151489.png)

![methyl [6-chloro-9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11151495.png)
![N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B11151498.png)
![ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11151505.png)


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B11151529.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B11151540.png)
![7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one](/img/structure/B11151541.png)
![4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11151548.png)
